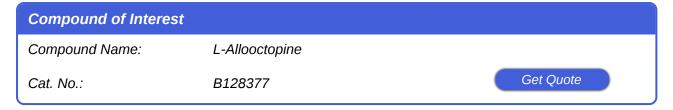


An In-depth Technical Guide to L-Allooctopine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a naturally occurring opine, is a diastereomer of octopine found in certain marine invertebrates and crown gall tumors. Chemically designated as N2-[(1S)-1-Carboxyethyl]-L-arginine, it plays a significant role in the anaerobic metabolism of these organisms. Notably, **L-Allooctopine** is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for the catabolism of octopine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **L-Allooctopine**. Detailed experimental protocols for its synthesis, purification, and characterization, as well as an enzyme inhibition assay, are presented to facilitate further research and application in drug development and biochemical studies.

Chemical Structure and Identification

L-Allooctopine is an amino acid derivative formed from the condensation of L-arginine and D-alanine. Its structure is characterized by a guanidinium group from the arginine residue and a chiral center from the alanine moiety.

- IUPAC Name: (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]
- Chemical Formula: C₉H₁₈N₄O₄[2][3]



Molecular Weight: 246.26 g/mol [3][4]

CAS Number: 63358-47-4[3][4]

• Synonyms: (+)-ALLO-OCTOPINE, (S),(S)-octopine, L-(+)-ALLO-OCTOPINE, N2-[(1S)-1-Carboxyethyl]-L-arginine[3][4]

Physicochemical Properties

L-Allooctopine is a white to off-white solid that is hygroscopic in nature. Its solubility is limited in methanol and water, with sonication aiding dissolution in the latter.

Property	Value	Reference
Physical State	White to Off-White Solid	[3][4]
Melting Point	253 - 255 °C (decomposes)	[3]
Solubility	Slightly soluble in Methanol and Water (with sonication)	[3]
Stability	Hygroscopic	[3]
Storage Temperature	2-8°C	[4]
Monoisotopic Mass	246.13280507 Da	[4]
Topological Polar Surface Area	151 Ų	[4]
Hydrogen Bond Donor Count	5	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	9	[4]

Experimental ProtocolsSynthesis of L-Allooctopine

A detailed protocol for the chemical synthesis of **L-Allooctopine** can be adapted from the methods described for opine synthesis. The following is a representative procedure based on







the reductive condensation of L-arginine and pyruvic acid, followed by stereospecific separation.

Materials:

- L-Arginine
- · Pyruvic acid
- Sodium borohydride (NaBH₄)
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dowex 50W-X8 resin (H⁺ form)
- Dowex 1-X8 resin (acetate form)

Procedure:

- Reaction Setup: Dissolve L-arginine and a molar excess of pyruvic acid in deionized water.
 Adjust the pH of the solution to 8.0 with NaOH.
- Reductive Amination: Cool the reaction mixture to 0-4°C in an ice bath. Slowly add a solution of NaBH₄ in water, maintaining the pH at 8.0 by the dropwise addition of HCl.
- Quenching: After the addition of NaBH₄ is complete, stir the reaction mixture for an additional 2 hours at room temperature. Quench the reaction by adjusting the pH to 2.0 with concentrated HCI.
- Purification by Ion-Exchange Chromatography:
 - Apply the reaction mixture to a column of Dowex 50W-X8 resin (H⁺ form).



- Wash the column with deionized water to remove unreacted pyruvic acid and other anionic components.
- Elute the opine mixture with a gradient of ammonium hydroxide (e.g., 0 to 2 M).
- Monitor the fractions using thin-layer chromatography (TLC) or a specific colorimetric assay for quanidinium compounds.
- Pool the fractions containing the opine mixture and lyophilize.
- Separation of Diastereomers:
 - The resulting mixture contains both octopine and allooctopine. Separation can be achieved by fractional crystallization or by chromatography on a Dowex 1-X8 resin (acetate form), eluting with a shallow acetic acid gradient. The different pKa values of the diastereomers allow for their separation.

Characterization of L-Allooctopine

NMR spectroscopy is a powerful tool for the structural elucidation of **L-Allooctopine**.

Sample Preparation: Dissolve 5-10 mg of purified **L-Allooctopine** in 0.5 mL of deuterium oxide (D₂O).

Instrumentation and Parameters (Example):

- Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent)
- ¹H NMR:
 - Pulse program: zg30
 - Number of scans: 16
 - Relaxation delay: 2.0 s
 - Spectral width: 12 ppm
- 13C NMR:

Foundational & Exploratory





Pulse program: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 200 ppm

Expected Chemical Shifts: While specific spectral data for **L-Allooctopine** is not readily available in public databases, the expected chemical shifts can be predicted based on the structure and comparison to similar compounds like L-arginine. The protons and carbons of the arginine backbone and the alanine moiety will have characteristic chemical shifts.

LC-MS can be used to confirm the molecular weight and purity of **L-Allooctopine**.

Instrumentation and Parameters (Example):

- LC System: Agilent 1260 Infinity II HPLC (or equivalent)
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from 2% to 50% B over 15 minutes.
- Flow Rate: 0.3 mL/min
- MS System: Agilent 6120 Quadrupole LC/MS (or equivalent)
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Scan Range: m/z 100-500

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.14.



Biological Activity: Inhibition of Octopine Dehydrogenase

L-Allooctopine is a known competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that catalyzes the reversible reductive condensation of L-arginine and pyruvate to form D-octopine.

Experimental Protocol: Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay for ODH activity.[5]

Materials:

- Octopine dehydrogenase (from a commercial source or purified from scallop muscle)
- 150 mM Sodium Phosphate Buffer, pH 7.5
- 60 mM L-Arginine solution
- 60 mM Sodium Pyruvate solution
- 4.2 mM NADH solution
- L-Allooctopine stock solution (in buffer)
- UV-Vis Spectrophotometer

Procedure:

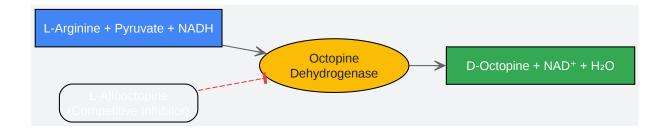
- Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:
 - 800 μL of 150 mM Sodium Phosphate Buffer, pH 7.5
 - 50 μL of 60 mM L-Arginine solution
 - 50 μL of 60 mM Sodium Pyruvate solution



- 50 μL of 4.2 mM NADH solution
- \circ Variable volumes of **L-Allooctopine** stock solution and buffer to a final volume of 950 μ L. A range of inhibitor concentrations should be tested. A control reaction with no inhibitor should also be prepared.
- Enzyme Addition: Initiate the reaction by adding 50 μL of a diluted octopine dehydrogenase solution (e.g., 0.1-0.5 units/mL).
- Spectrophotometric Measurement: Immediately mix the solution by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C. The rate of NADH oxidation is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
 - To determine the type of inhibition and the inhibition constant (Ki), perform the assay at varying concentrations of one substrate (e.g., L-arginine) while keeping the other substrate and NADH concentrations constant, for each concentration of L-Alloctopine.
 - Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

Signaling Pathways and Logical Relationships

The primary described biological role of **L-Allooctopine** is its involvement in the regulation of opine metabolism through competitive inhibition of octopine dehydrogenase. This can be visualized as a simple enzymatic reaction pathway.





Click to download full resolution via product page

Competitive inhibition of octopine dehydrogenase by **L-Allooctopine**.

Conclusion

L-Allooctopine is a valuable tool for studying the enzymology of opine dehydrogenases and the metabolic pathways in which they are involved. Its role as a competitive inhibitor makes it a potential lead compound for the development of specific enzyme inhibitors. The detailed protocols provided in this guide are intended to support researchers in the synthesis, characterization, and biological evaluation of **L-Allooctopine**, thereby fostering further advancements in our understanding of its biochemical significance and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N2-(1-carboxyethyl)-L-arginine | C9H18N4O4 | CID 12313676 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Allooctopine | CymitQuimica [cymitquimica.com]
- 3. (+)-ALLO-OCTOPINE | 63358-47-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to L-Allooctopine: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128377#what-is-the-chemical-structure-of-l-allooctopine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com